molecular formula C40H66O10 B015650 Venturicidin B CAS No. 33538-72-6

Venturicidin B

Katalognummer: B015650
CAS-Nummer: 33538-72-6
Molekulargewicht: 706.9 g/mol
InChI-Schlüssel: VIOYQVOQUWWSAB-KEXSXYLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Venturicidin B (CAS 33538-72-6), also known as Aabomycin A2, is a macrolide antibiotic isolated from Streptomyces species. It has a molecular formula of C₄₀H₆₆O₁₀ and a molecular weight of 707 g/mol . Structurally, it belongs to the venturicidin family, which includes Venturicidin A and X. Unlike Venturicidin A, this compound lacks a carboxamide group but retains comparable antifungal and ATP synthase inhibitory activity . It is soluble in organic solvents like DMSO and ethanol and is primarily used in research settings to study mitochondrial ATP synthase (F₀F₁-ATPase) and antibiotic adjuvant mechanisms .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Venturicidin B wird typischerweise durch Fermentationsprozesse hergestellt, die Streptomyces-Arten verwenden. Die Fermentationsbrühe wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Lösungsmittelextraktion, Chromatographie und Kristallisation, um die Verbindung in reiner Form zu isolieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation mit optimierten Streptomyces-Stämmen. Die Fermentationsbedingungen, wie Temperatur, pH-Wert und Nährstoffzusammensetzung, werden sorgfältig kontrolliert, um die Ausbeute zu maximieren. Nach der Fermentation wird die Verbindung extrahiert und gereinigt, wobei Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie eingesetzt werden, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Venturicidin B unterliegt hauptsächlich Reaktionen, die seinen Makrolidring und die glykosylierten Einheiten betreffen. Zu diesen Reaktionen gehören:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen des Makrolidrings und substituierte glykosylierte Analoga .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Venturicidin B was initially isolated from Streptomyces sp. as an antifungal agent. It exhibits significant activity against various fungal strains, including Cladosporium cucumerinum. Studies have shown that venturicidins A, B, and C demonstrate comparable antifungal potency in disc diffusion assays, indicating their potential as therapeutic agents against fungal infections .

Inhibition of ATP Synthase

This compound specifically inhibits mitochondrial ATP synthase, disrupting ATP production in both fungal and bacterial cells. This mechanism is critical as it leads to a decrease in cellular energy levels, which can be exploited to enhance the efficacy of other antimicrobial agents. Research indicates that this compound can induce a time-dependent decoupling of ATPase activity from the proton-transporting FO complex in bacterial membranes, which may contribute to its adjuvant effects when used alongside other antibiotics .

Adjuvant Activity with Antibiotics

Recent studies have highlighted the potential of this compound as an adjuvant to enhance the effectiveness of aminoglycoside antibiotics against multidrug-resistant (MDR) bacteria. For instance, when combined with gentamicin, this compound significantly increased the bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. This potentiation is attributed to this compound's ability to inhibit ATP synthesis, thereby increasing the uptake of aminoglycosides into bacterial cells .

Case Study: this compound with Gentamicin

In a study assessing the combination of this compound and gentamicin against clinical isolates of MRSA, it was observed that:

  • The minimum inhibitory concentration (MIC) for gentamicin decreased significantly (by 8 to 16-fold) when used in conjunction with this compound.
  • The combination displayed rapid bactericidal activity within hours, demonstrating a synergistic effect that could be pivotal in treating resistant infections .

Toxicity Profile

Despite its potent biological activities, studies have indicated that this compound exhibits minimal toxicity in animal models. While some human cell lines show sensitivity to venturicidins, the overall cytotoxicity is significantly lower compared to other similar compounds. This characteristic makes this compound a promising candidate for further development as a therapeutic agent without substantial safety concerns .

Wirkmechanismus

Venturicidin B exerts its effects by binding to the subunit-c of the coupling factor o (Fo) of the mitochondrial and bacterial ATP synthase complex. This binding blocks proton translocation across the membrane, thereby inhibiting ATP synthesis. The inhibition of ATP synthase disrupts the energy production within the cell, leading to cell death in fungi and bacteria . The compound’s ability to inhibit ATP-driven proton transport and ATP hydrolysis makes it a potent antifungal and antibiotic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Venturicidin A

  • Structural Differences: Venturicidin A (C₄₀H₆₅NO₁₀) contains a carboxamide group absent in Venturicidin B. Both share a macrocyclic lactone core but differ in sugar moieties .
  • Activity : Despite structural differences, both compounds exhibit similar antifungal potency. However, this compound shows marginally higher inhibitory activity against Pyricularia oryzae at lower concentrations (e.g., 60% inhibition at 0.078125 µg/mL vs. 50% for Venturicidin A) .
  • Mechanism : Both inhibit the F₀ subunit of ATP synthase, but Venturicidin A has a 10-fold higher affinity for E. coli F-ATPase (Kᵢ = 0.2 µM) compared to this compound (Kᵢ ≥ 2 µM) .

Venturicidin X

  • Aglycone Form : Venturicidin X is the deglycosylated aglycone of Venturicidins A and B. It has a molecular formula of C₃₄H₅₄O₇ and a molecular weight of 558 g/mol .
  • Enhanced Activity : Venturicidin X demonstrates threefold higher antifungal activity than its glycosylated counterparts, particularly against plant pathogens like Microdochium nivale .

Oligomycin B

  • Structural Class : Oligomycin B is a 26-membered macrolide, distinct from the 20-membered venturicidins .
  • Target Specificity : Both inhibit mitochondrial ATP synthase, but oligomycin B preferentially targets eukaryotic ATPase (IC₅₀ = 1 µM) and induces apoptosis, whereas venturicidins are more effective against prokaryotic systems .

Comparative Activity Data

Compound Molecular Weight (g/mol) Key Structural Feature Antifungal Activity (IC₅₀, µg/mL) ATPase Inhibition (Kᵢ, µM) Source Organism
This compound 707 Lacks carboxamide group 0.3 (vs. P. oryzae) 2.0 (E. coli) Streptomyces sp.
Venturicidin A 693 Contains carboxamide group 0.5 (vs. P. oryzae) 0.2 (E. coli) Streptomyces sp.
Venturicidin X 558 Aglycone, no sugar moieties 0.1 (vs. M. nivale) N/A Streptomyces sp.
Oligomycin B 791 26-membered macrolide 0.8 (vs. fungi) 1.0 (eukaryotic) Marine actinomycetes

Mechanistic Differences with Other ATP Synthase Inhibitors

  • Rutamycin : Shares functional overlap with venturicidins but fails to fully inhibit coupled phosphorylation in mitochondria at high concentrations .
  • Dicyclohexylcarbodiimide (DCCD) : Binds covalently to the F₀ subunit, unlike venturicidins, which reversibly inhibit proton translocation .

Synergistic Effects and Resistance Profiles

  • Resistance : Yeast strains resistant to oligomycin remain susceptible to venturicidins, indicating distinct binding sites on ATP synthase .

Biologische Aktivität

Venturicidin B (VentB) is a macrolide antibiotic derived from the fermentation products of Amycolatopsis orientalis. It is structurally related to Venturicidin A (VentA), and both compounds exhibit notable interactions with bacterial ATP synthases, particularly in their roles as inhibitors. This article explores the biological activity of VentB, focusing on its mechanisms of action, synergistic effects with other antibiotics, and implications for antibiotic resistance.

Inhibition of ATP Synthase

VentB primarily inhibits ATP synthase by binding to the c-subunit of the enzyme complex. This inhibition disrupts proton translocation across the bacterial membrane, leading to a decrease in ATP production. The inhibition mechanism is similar to that of VentA, which has been extensively studied for its effects on various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

  • Binding Affinity : Studies indicate that VentB has a lower affinity for EcF_OF_1 (the ATP synthase from Escherichia coli) compared to VentA, with a Ki value indicating a tenfold higher inhibition constant for VentA. However, both compounds exhibit a time-dependent recovery of ATPase activity at higher concentrations, suggesting complex interactions with the enzyme .

Antibacterial Efficacy

While VentB alone does not exhibit significant antibacterial activity against various pathogens (MIC > 256 µg/mL), it has shown potential when used in combination with other antibiotics. The following table summarizes the synergistic effects observed with VentB:

Pathogen Antibiotic MIC (µg/mL) MIC with VentB (µg/mL) Potentiation Factor
MRSA C1014Gentamicin6488-fold
VRE C0558Gentamicin3248-fold
Pseudomonas aeruginosaTobramycin128168-fold
Klebsiella pneumoniaeAmikacin64322-fold

The combination of VentB with aminoglycosides like gentamicin has been particularly effective against multidrug-resistant (MDR) strains, demonstrating its potential as an adjuvant therapy .

Case Studies and Research Findings

  • Study on MRSA Potentiation : A study demonstrated that combining VentB with gentamicin resulted in a significant reduction in viable MRSA cells within four hours of treatment. The combination exhibited bactericidal activity that was rapid and effective against resistant strains .
  • Mechanistic Insights : Research has revealed that the mechanism by which VentB enhances the efficacy of aminoglycosides involves the uncoupling of ATP synthesis from electron transport. This disruption leads to an increased proton motive force (PMF), facilitating greater uptake of aminoglycosides into bacterial cells .
  • Minimal Toxicity Profile : In toxicity studies conducted on mice and dogs, VentB exhibited minimal toxicity, suggesting a favorable safety profile for potential therapeutic applications. However, variability in toxicity was noted across different human cell lines, indicating the need for further investigation into its safety .

Q & A

Q. Basic: What structural features differentiate Venturicidin B from Venturicidin A, and how do these differences influence their biological activity?

This compound lacks the carboxamide sugar moiety present in Venturicidin A, yet it exhibits comparable inhibitory activity against ATP synthase . Structural analysis via NMR and mass spectrometry reveals that both compounds share a macrocyclic lactone core, but the absence of the carboxamide group in this compound does not significantly reduce its antifungal potency, suggesting that this group is not essential for binding to ATP synthase . Researchers should confirm structural identity using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Advanced: How should researchers design experiments to assess time- and concentration-dependent effects of this compound on ATP synthesis in mitochondrial studies?

Use ATP quantification assays (e.g., luciferase-based ATP detection) with isolated mitochondria or cell cultures treated with this compound across a concentration gradient (e.g., 0–64 μg/mL) and sampled at multiple time points . Normalize ATP levels to control groups (e.g., DMSO-treated cells) and validate results with parallel measurements of membrane potential (e.g., using tetramethylrhodamine methyl ester, TMRM) to distinguish ATP synthesis inhibition from uncoupling effects .

Q. Basic: What standardized assays are recommended for evaluating this compound’s inhibition of ATP synthase activity?

  • ATPase Activity Assays : Measure hydrolytic activity of purified ATP synthase using colorimetric phosphate detection (e.g., malachite green assay) .
  • Cell-Based Assays : Quantify intracellular ATP depletion in eukaryotic or bacterial cells via CellTiter-Glo (CTG) luminescence .
  • Oxygen Consumption Studies : Use high-resolution respirometry to assess effects on oxidative phosphorylation in intact mitochondria .

Q. Advanced: How can contradictions in this compound’s effects on ATPase activity under varying experimental conditions (e.g., Triton-treated vs. untreated complexes) be resolved?

In Triton X-100-treated mitochondrial membranes, this compound may stimulate ATPase activity instead of inhibiting it, likely due to altered conformational states of the FOF1-ATPase complex . To resolve this, compare inhibitor responses in native vs. detergent-solubilized complexes and perform kinetic assays with controlled Mg²⁺/ADP concentrations. Use site-directed mutagenesis to identify binding residues critical for divergent effects .

Q. Basic: What methodologies are optimal for isolating and purifying this compound from Streptomyces cultures?

  • Fermentation : Grow Streptomyces sp. in potato dextrose broth (30°C, 7–10 days) .
  • Extraction : Use ethyl acetate or XAD-2 resin for metabolite adsorption .
  • Purification : Employ sequential chromatography (e.g., silica gel, Sephadex LH-20, HPLC) with mobile phases like methanol-dichlorethane gradients. Confirm purity via HPLC-UV and crystallize in acetonitrile/water .

Q. Advanced: Which structural motifs of this compound contribute to its selectivity toward fungal versus mammalian ATP synthases?

Comparative studies with yeast and bovine ATP synthase reveal that this compound’s macrocyclic ring interacts with hydrophobic residues in the F0 subunit, while the absence of polar groups (e.g., carboxamide) reduces off-target binding in mammalian complexes . Use cryo-EM to map binding sites and test mutant strains (e.g., oligomycin-resistant yeast) to validate selectivity .

Q. Basic: How are IC50 values determined for this compound in cytotoxicity assays?

Seed cells (e.g., MV-4-11 leukemia cells) in 96-well plates, treat with serial dilutions of this compound, and measure viability after 72 hours using CTG assays. Calculate IC50 via nonlinear regression of dose-response curves (e.g., GraphPad Prism) . Include controls for solvent effects (e.g., DMSO ≤0.1%) and replicate experiments (n ≥ 3) .

Q. Advanced: What experimental strategies elucidate this compound’s dual role as an ATPase inhibitor and apoptosis inducer?

Combine ATP depletion assays with apoptosis markers (e.g., caspase-3 activation, Annexin V staining). Use transcriptomics to identify pathways upregulated post-treatment (e.g., oxidative stress response) and validate with ROS scavengers (e.g., N-acetylcysteine) to dissect ATP-dependent vs. independent mechanisms .

Q. Basic: Which analytical techniques confirm the identity and purity of this compound post-isolation?

  • NMR Spectroscopy : Assign proton and carbon signals (e.g., ¹H NMR at 500 MHz, ¹³C NMR at 125 MHz) .
  • Mass Spectrometry : Use HR-MS (e.g., ESI-TOF) to verify molecular formula (C34H54O7 for Venturicidin X, the aglycon) .
  • HPLC : Achieve >95% purity with C18 columns and UV detection at 210 nm .

Q. Advanced: How can researchers investigate synergistic effects between this compound and aminoglycosides like gentamicin?

Perform checkerboard assays to determine fractional inhibitory concentration (FIC) indices. Combine sub-inhibitory doses of this compound (e.g., 8 μg/mL) with gentamicin in bacterial cultures and measure viability via CFU counts or resazurin assays. Mechanistic studies should include membrane potential dyes (e.g., DiSC3(5)) to assess enhanced aminoglycoside uptake .

Eigenschaften

IUPAC Name

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOYQVOQUWWSAB-KEXSXYLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-72-6
Record name Venturicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENTURICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venturicidin B
Reactant of Route 2
Venturicidin B
Reactant of Route 3
Venturicidin B
Reactant of Route 4
Venturicidin B
Reactant of Route 5
Venturicidin B
Reactant of Route 6
Venturicidin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.